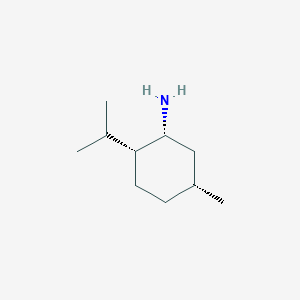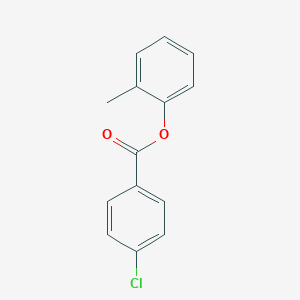
2-Methylphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 4-chlorobenzoate, also known as p-tolyl 4-chlorobenzoate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research for its various applications, including its use as a starting material for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the electron-donating methyl group on the phenyl ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl 4-chlorobenzoate. However, it is known to be a non-toxic compound and does not exhibit any significant toxicity in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylphenyl 4-chlorobenzoate in laboratory experiments include its ease of synthesis, stability, and non-toxic nature. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methylphenyl 4-chlorobenzoate in scientific research. One possible direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound can be used as a starting material for the synthesis of new biologically active compounds with potential therapeutic applications. Finally, the compound can be used in the development of new analytical techniques for the detection and quantification of various chemical compounds.
Métodos De Síntesis
The synthesis of 2-Methylphenyl 4-chlorobenzoate involves the reaction of p-toluidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Methylphenyl 4-chlorobenzoate.
Aplicaciones Científicas De Investigación
2-Methylphenyl 4-chlorobenzoate finds extensive use in scientific research due to its various applications. It is used as a starting material for the synthesis of other chemical compounds such as 2-Methylphenyl 4-iodobenzoate, which is used in the synthesis of various biologically active compounds. Additionally, it is used as a precursor for the synthesis of 2-Methylphenyl 4-hydroxybenzoate, which is used in the production of various pharmaceuticals.
Propiedades
Número CAS |
6280-50-8 |
|---|---|
Nombre del producto |
2-Methylphenyl 4-chlorobenzoate |
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(2-methylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |
Clave InChI |
GQZOELHKUYCOKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Otros números CAS |
6280-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



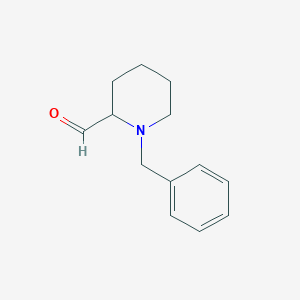
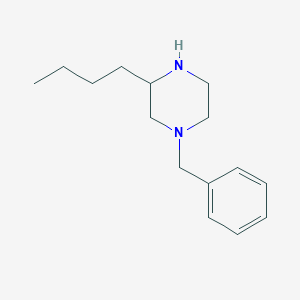
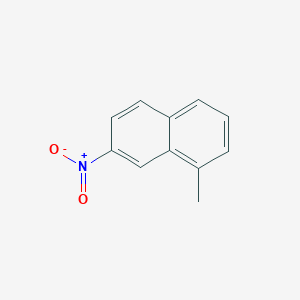
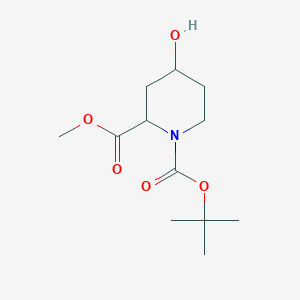

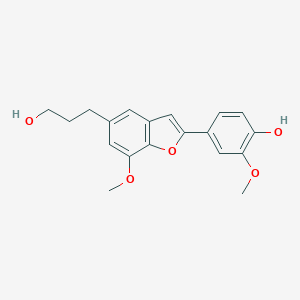
![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)
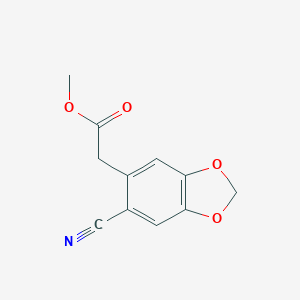
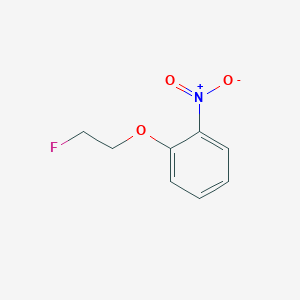
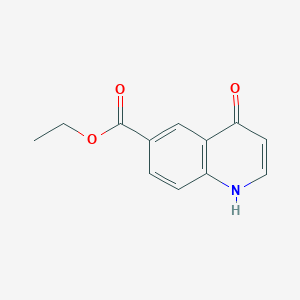
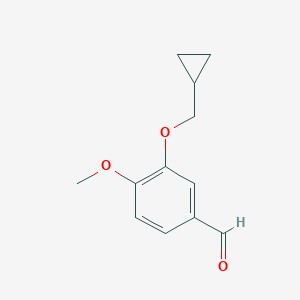
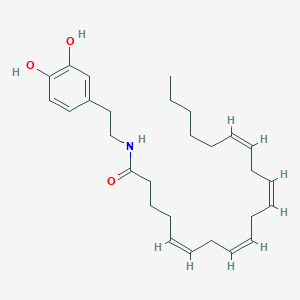
![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)
